![molecular formula C25H20N2O3 B2736815 3-benzyl-1-(3-methylbenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 892420-32-5](/img/no-structure.png)

3-benzyl-1-(3-methylbenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

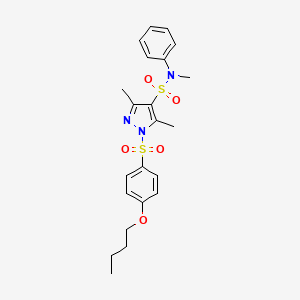

3-benzyl-1-(3-methylbenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in medicine and pharmaceuticals. This compound is synthesized using various methods and has shown promising results in several studies.

Applications De Recherche Scientifique

Synthesis and Characterization

- The synthesis of benzofuro[3,2-d]pyrimidine derivatives involves electrochemical oxidation processes in the presence of specific nucleophiles, showcasing an innovative approach to obtaining these compounds. The electrochemical synthesis method is highlighted for its efficiency, yielding products in good purity and quantity (Nematollahi & Goodarzi, 2002).

- Another study focused on the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone, demonstrating anti-inflammatory and analgesic properties. This research underlines the potential pharmaceutical applications of these derivatives, especially in the context of inflammation and pain management (Abu‐Hashem et al., 2020).

Biological Activity

- The exploration of the biological activities of these compounds is of significant interest. For instance, derivatives such as "6-benzyl-1-[(benzyloxy)methyl]-3-hydroxy-5-(hydroxymethyl)pyrimidine-2,4(1H,3H)-dione" have been investigated for their anti-HIV activities, showcasing the potential of these compounds in antiviral therapies (Tang et al., 2015).

- Another study synthesized 5-substituted-8-methyl-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-diones and tested them for urease inhibition, which is crucial in the development of treatments for diseases caused by bacteria that utilize urease for pathogenesis. Some compounds demonstrated significant activity, highlighting the therapeutic potential of pyrimidine derivatives in this area (Rauf et al., 2010).

Structural and Computational Exploration

- Research on (hydroxybenzoyl)pyrido[2,3-d]pyrimidine derivatives emphasizes the combination of synthesis, structural and spectral analysis, and computational methods to elucidate the electronic structures of these compounds. Such studies are crucial for understanding the properties and reactivity of these molecules, which can inform their potential applications in various fields (Ashraf et al., 2019).

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-benzyl-1-(3-methylbenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione involves the condensation of 3-methylbenzaldehyde with 2-aminobenzophenone to form 3-methylbenzylidene-2-phenylbenzofuran-4(3H)-one. This intermediate is then reacted with benzylamine to form 3-benzyl-1-(3-methylbenzyl)benzofuran-4(3H)-one, which is subsequently cyclized with urea to form the final product.", "Starting Materials": [ "3-methylbenzaldehyde", "2-aminobenzophenone", "benzylamine", "urea" ], "Reaction": [ "Step 1: Condensation of 3-methylbenzaldehyde with 2-aminobenzophenone in the presence of a suitable catalyst to form 3-methylbenzylidene-2-phenylbenzofuran-4(3H)-one.", "Step 2: Reaction of 3-methylbenzylidene-2-phenylbenzofuran-4(3H)-one with benzylamine in the presence of a suitable catalyst to form 3-benzyl-1-(3-methylbenzyl)benzofuran-4(3H)-one.", "Step 3: Cyclization of 3-benzyl-1-(3-methylbenzyl)benzofuran-4(3H)-one with urea in the presence of a suitable catalyst to form 3-benzyl-1-(3-methylbenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione." ] } | |

Numéro CAS |

892420-32-5 |

Formule moléculaire |

C25H20N2O3 |

Poids moléculaire |

396.446 |

Nom IUPAC |

3-benzyl-1-[(3-methylphenyl)methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione |

InChI |

InChI=1S/C25H20N2O3/c1-17-8-7-11-19(14-17)16-26-22-20-12-5-6-13-21(20)30-23(22)24(28)27(25(26)29)15-18-9-3-2-4-10-18/h2-14H,15-16H2,1H3 |

Clé InChI |

AINRGHMWJSJKNF-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC=C1)CN2C3=C(C(=O)N(C2=O)CC4=CC=CC=C4)OC5=CC=CC=C53 |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-methoxyphenethyl)-2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2736733.png)

![2-hydroxy-N-[3-(propan-2-yl)phenyl]acetamide](/img/structure/B2736738.png)

![7-chloro-N-(3,5-dimethylphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2736739.png)

![Methyl (2S,5R)-5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]piperidine-2-carboxylate](/img/structure/B2736743.png)

![6-Chloro-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one](/img/structure/B2736745.png)

![2-cyano-3-[2-(N-methylacetamido)-1,3-thiazol-4-yl]-N-(naphthalen-1-yl)prop-2-enamide](/img/structure/B2736746.png)

![3-[2-[4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-2-oxoethyl]quinazolin-4-one](/img/structure/B2736749.png)

![1-{1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}-1-methyl-3-(propan-2-yl)urea](/img/structure/B2736752.png)